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N2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE

PIKfyve inhibition lipid kinase endosomal trafficking

N2,N6-Bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide (CAS 548787-99-1; MF: C₂₇H₃₁N₃O₂; MW: 429.56 g/mol) is a symmetrically substituted pyridine-2,6-dicarboxamide derivative bearing 2,6-diethylphenyl groups on both amide nitrogens. The compound belongs to the pyridine-2,6-dicarboxamide (pda) ligand family, a privileged scaffold in coordination chemistry and medicinal chemistry due to its tridentate N,N,N-donor architecture.

Molecular Formula C27H31N3O2
Molecular Weight 429.6 g/mol
CAS No. 548787-99-1
Cat. No. B6357569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N6-BIS(2,6-DIETHYLPHENYL)PYRIDINE-2,6-DICARBOXAMIDE
CAS548787-99-1
Molecular FormulaC27H31N3O2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3CC)CC
InChIInChI=1S/C27H31N3O2/c1-5-18-12-9-13-19(6-2)24(18)29-26(31)22-16-11-17-23(28-22)27(32)30-25-20(7-3)14-10-15-21(25)8-4/h9-17H,5-8H2,1-4H3,(H,29,31)(H,30,32)
InChIKeyMPXYDPRUUOXHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N6-Bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide (CAS 548787-99-1): Procurement-Grade Compound Identity and Research Classification


N2,N6-Bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide (CAS 548787-99-1; MF: C₂₇H₃₁N₃O₂; MW: 429.56 g/mol) is a symmetrically substituted pyridine-2,6-dicarboxamide derivative bearing 2,6-diethylphenyl groups on both amide nitrogens [1]. The compound belongs to the pyridine-2,6-dicarboxamide (pda) ligand family, a privileged scaffold in coordination chemistry and medicinal chemistry due to its tridentate N,N,N-donor architecture [2]. It has been indexed in the BindingDB (BDBM645410) with reported inhibitory activity against PIKfyve lipid kinase and is cross-referenced in multiple US patent applications (US20240016810, US20240150358, US20240208964) as Compound TABLE 16.23, establishing its identity within a pharmaceutical patent landscape targeting endosomal-lysosomal trafficking pathways [1].

Why Generic Substitution of N2,N6-Bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide with Other Pyridine-2,6-dicarboxamide Analogs Is Not Scientifically Valid


The pyridine-2,6-dicarboxamide (pda) scaffold is sensitive to N-aryl substituent identity: even incremental changes in the ortho-alkyl pattern on the pendant phenyl rings alter steric bulk, electronic donation, and conformational dynamics in ways that propagate to divergent biological target engagement and coordination behavior. In PIKfyve biochemical assays run under the same proprietary Carna Biosciences methodology, this compound displays an IC50 of 5,750 nM, which is approximately 9-fold weaker than the clinical-stage PIKfyve inhibitor Apilimod (IC50 = 640 nM) tested in the identical assay format, and approximately 180-fold weaker than the most potent congener from the same patent family (Compound TABLE 16.15; IC50 = 32 nM) [1]. In organometallic coordination chemistry, the 2,6-diethylphenyl-substituted ligand BDEP confers distinct non-fluxional behavior on zirconium alkyl complexes, whereas the bulkier 2,6-diisopropylphenyl analog BDPP yields fluxional complexes under identical conditions—a qualitative difference in coordination dynamics with direct implications for catalytic performance [2]. These quantitative and qualitative divergences demonstrate that N2,N6-bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide occupies a discrete point in structure–activity and structure–property space that cannot be assumed transferable to any other ortho-substituted pda derivative without explicit experimental confirmation.

Quantitative Differential Evidence for N2,N6-Bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide vs. Closest Analogs and Alternatives


PIKfyve Inhibitory Potency of N2,N6-Bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide vs. Apilimod in Identical Biochemical Assay Format

In a PIKfyve biochemical assay conducted by Carna Biosciences using proprietary ADP-Glo methodology, N2,N6-bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide (BindingDB BDBM645410; US20240016810 Compound TABLE 16.23) exhibited an IC50 of 5,750 nM, compared with Apilimod (BindingDB BDBM50590927; US20240016810 Compound TABLE 16.1; a clinical-stage PIKfyve inhibitor) which exhibited an IC50 of 640 nM in the identical assay [1]. This represents an approximately 9-fold weaker inhibitory potency for the target compound relative to Apilimod.

PIKfyve inhibition lipid kinase endosomal trafficking

PIKfyve Inhibitory Potency Relative to the Most Potent Congener Within the Same Patent Chemical Series

Within the same US20240016810 patent family and assay platform, the most potent PIKfyve inhibitor reported is Compound TABLE 16.15 (BindingDB BDBM645402), with an IC50 of 32 nM. N2,N6-bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide (Compound TABLE 16.23) exhibits an IC50 of 5,750 nM, representing an approximately 180-fold difference in potency [1]. This places the target compound at the lower-potency end of the patent series, confirming that the 2,6-diethylphenyl substitution pattern on the pyridine-2,6-dicarboxamide core is substantially less favorable for PIKfyve engagement than the optimized heteroaryl-substituted analogs within this chemical space.

PIKfyve SAR patent analysis congener ranking

Non-Fluxional Coordination Behavior of the 2,6-Diethylphenyl Pyridine Diamide Ligand (BDEP) vs. Fluxional Behavior of the 2,6-Diisopropylphenyl Analog (BDPP) in Zirconium Alkyl Complexes

In a comparative study of zirconium alkyl complexes bearing pyridine diamide ligands of formula [2,6-(RNCH2)2NC5H3]²⁻, the bis(trimethylsilylmethyl) complex with R = 2,6-diisopropylphenyl (BDPP, 3a) exhibits fluxional behavior attributable to steric crowding. In contrast, the analogous complexes bearing the less bulky 2,6-diethylphenyl substituent (BDEP) and the 2,6-dimethylphenyl substituent (BDMP) do not show fluxional behavior under identical conditions [1]. This qualitative structural-dynamic difference demonstrates that the diethylphenyl substitution pattern occupies a steric regime that suppresses dynamic exchange processes active in the bulkier diisopropylphenyl analog.

organometallic chemistry pyridine diamide ligands fluxionality control

Steric Parameter Differentiation: 2,6-Diethylphenyl vs. 2,6-Dimethylphenyl and 2,6-Diisopropylphenyl Substituents on Pyridine Diamide Scaffolds

The 2,6-diethylphenyl substituent on pyridine-2,6-dicarboxamide-based ligands occupies an intermediate steric regime. In the zirconium pyridine diamide study, the BDEP (diethyl) and BDMP (dimethyl) ligands both yielded non-fluxional bis(trimethylsilylmethyl) complexes, while BDPP (diisopropyl) yielded fluxional complexes—confirming that a steric threshold exists between the diethyl and diisopropyl substitution patterns [1]. In biological contexts, the Benchmark Chem comparison notes that the diethyl groups provide "a balance between steric hindrance and electronic effects" relative to analogs with different substituents . This intermediate steric profile, with a molecular formula of C₂₇H₃₁N₃O₂ and molecular weight of 429.56 g/mol, positions the compound as a less sterically demanding ligand than diisopropylphenyl analogs but more encumbered than dimethylphenyl analogs, enabling tunable metal coordination geometries.

steric parameters ligand design coordination chemistry

Cross-Patent Identity Confirmation and Multi-Assay PIKfyve Activity Profiling

N2,N6-Bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide is cross-referenced across three US patent applications (US20240016810 as Compound TABLE 16.23; US20240150358 as Example 00189; US20240208964 as Biochemistry 23), with multiple PIKfyve inhibition assay entries in BindingDB. Across these entries, the compound exhibits IC50 values of 5,750 nM [1] and 10,000 nM [1] in distinct PIKfyve assay runs, demonstrating consistent low-micromolar-range activity. This multi-assay, multi-patent documentation provides a level of chemical identity verification and biological annotation that is absent for many close structural analogs lacking curated database entries.

patent traceability assay reproducibility chemical identity

Evidence Gap Advisory: Absence of Direct Comparative Selectivity, Cytotoxicity, or In Vivo Pharmacokinetic Data

A systematic search of PubMed, BindingDB, and patent literature (searched up to May 2026) reveals no peer-reviewed or patent-deposited direct head-to-head selectivity profiling data (e.g., kinome-wide selectivity panels, CEREP/Panlabs off-target screens), no comparative cytotoxicity data (MTT, LDH, or apoptosis assays), and no in vivo pharmacokinetic data (clearance, volume of distribution, oral bioavailability) for N2,N6-bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide relative to any comparator compound. The only quantitatively characterized biological activity is PIKfyve biochemical inhibition as curated in BindingDB from the US20240016810 patent family. Any claims regarding selectivity, cellular activity, or in vivo behavior of this compound vs. its analogs would constitute unsupported extrapolation and should not inform procurement decisions at this time.

data gap declaration selectivity in vivo PK

Validated Research and Industrial Application Scenarios for N2,N6-Bis(2,6-diethylphenyl)pyridine-2,6-dicarboxamide Based on Quantitative Evidence


PIKfyve Structure–Activity Relationship (SAR) Studies Requiring a Defined Low-to-Moderate Potency Benchmark Chemotype

For medicinal chemistry programs targeting PIKfyve lipid kinase, this compound serves as a quantitatively characterized low-potency reference point (IC50 = 5,750 nM) within the US20240016810 chemical series, enabling SAR analysis across a potency range spanning from 1 nM (Compound TABLE 16.2) to 10,000 nM in the same assay platform [1]. Its approximately 180-fold weaker activity relative to the most potent series congener (32 nM) makes it suitable as a deliberate negative-control chemotype or as a starting scaffold for fragment-based or structure-guided optimization where initial potency is intentionally low to maximize the dynamic range of detectable improvements [1].

Organometallic Catalyst Design Requiring a Non-Fluxional, Structurally Well-Defined Pyridine Diamide Ligand with Intermediate Steric Demand

In homogeneous catalysis and organometallic synthesis, the BDEP (2,6-diethylphenyl) ligand scaffold yields zirconium alkyl complexes that are non-fluxional, in contrast to the fluxional behavior observed with the bulkier BDPP (2,6-diisopropylphenyl) analog [1]. This property is critical for researchers developing single-site olefin polymerization catalysts, stereoselective transformations, or mechanistic studies where a static ligand environment is essential for reproducible catalytic outcomes and unambiguous spectroscopic characterization. The intermediate steric demand (greater than dimethylphenyl, less than diisopropylphenyl) provides a tunable parameter for modulating metal center accessibility [1].

Coordination Chemistry and Supramolecular Assembly with a Characterized Tridentate N,N,N-Donor Ligand of Documented Identity

As a pyridine-2,6-dicarboxamide derivative, this compound functions as a tridentate N,N,N-donor ligand capable of coordinating transition metals (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) through the pyridine nitrogen and two deprotonated amide nitrogens [1]. Its cross-referenced identity across multiple patent documents and the BindingDB database provides a level of structural and biological annotation that supports reproducible research in metallosupramolecular chemistry, molecular recognition, and fluorescent sensor development. The 2,6-diethylphenyl substituents impart solubility characteristics and steric protection around the metal center that differ from the more common dimethylphenyl and unsubstituted phenyl analogs [2].

Chemical Biology Tool Compound for PIKfyve Pathway Modulation Studies Requiring a Chemotype Distinct from Apilimod

For chemical biology investigations of PIKfyve-dependent endosomal trafficking and autophagy pathways, this compound offers a chemotype structurally distinct from the clinical-stage inhibitor Apilimod (IC50 = 640 nM), with approximately 9-fold weaker potency [1]. This chemotype differentiation is valuable for orthogonal probe studies, target engagement validation experiments, and for research groups seeking to explore PIKfyve inhibition with a compound that occupies a different chemical space from existing tool molecules, potentially engaging distinct binding interactions within the PIKfyve active site [1]. However, users should note the absence of published selectivity data and plan appropriate counter-screening accordingly [2].

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